molecular formula C11H14N2O2 B11739136 1-(4-Nitrophenyl)cyclobutane-1-methanamine

1-(4-Nitrophenyl)cyclobutane-1-methanamine

Cat. No.: B11739136
M. Wt: 206.24 g/mol
InChI Key: IWCMSIICJYSZOA-UHFFFAOYSA-N
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Description

1-(4-Nitrophenyl)cyclobutane-1-methanamine is a chemical compound with the molecular formula C11H14N2O2 It is characterized by a cyclobutane ring attached to a methanamine group and a nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Nitrophenyl)cyclobutane-1-methanamine typically involves the following steps:

    Formation of the Cyclobutane Ring: The cyclobutane ring can be synthesized through cycloaddition reactions or other methods involving the formation of four-membered rings.

    Introduction of the Nitrophenyl Group: The nitrophenyl group can be introduced through nitration reactions, where a phenyl group is nitrated using nitric acid and sulfuric acid.

    Attachment of the Methanamine Group: The methanamine group can be attached through amination reactions, where an amine group is introduced to the cyclobutane ring.

Industrial Production Methods: Industrial production of this compound may involve scalable and efficient synthetic routes, such as the use of catalysts and optimized reaction conditions to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Nitrophenyl)cyclobutane-1-methanamine undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitrophenyl group can be reduced to form amino derivatives.

    Substitution: The methanamine group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst and sodium borohydride.

    Substitution: Common reagents include halogenating agents and nucleophiles.

Major Products:

    Oxidation Products: Nitro derivatives of the compound.

    Reduction Products: Amino derivatives of the compound.

    Substitution Products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

1-(4-Nitrophenyl)cyclobutane-1-methanamine has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological molecules and pathways.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-Nitrophenyl)cyclobutane-1-methanamine involves its interaction with molecular targets and pathways. The nitrophenyl group can participate in electron transfer reactions, while the methanamine group can form hydrogen bonds and interact with biological molecules. These interactions can lead to various biological effects, depending on the specific context and application.

Comparison with Similar Compounds

    1-(4-Nitrophenyl)methanamine: Similar structure but lacks the cyclobutane ring.

    Cyclobutane-1-methanamine: Similar structure but lacks the nitrophenyl group.

    4-Nitrophenylcyclobutane: Similar structure but lacks the methanamine group.

Uniqueness: 1-(4-Nitrophenyl)cyclobutane-1-methanamine is unique due to the presence of both the cyclobutane ring and the nitrophenyl group, which confer distinct chemical and biological properties. This combination of structural features makes it a valuable compound for various research applications.

Properties

Molecular Formula

C11H14N2O2

Molecular Weight

206.24 g/mol

IUPAC Name

[1-(4-nitrophenyl)cyclobutyl]methanamine

InChI

InChI=1S/C11H14N2O2/c12-8-11(6-1-7-11)9-2-4-10(5-3-9)13(14)15/h2-5H,1,6-8,12H2

InChI Key

IWCMSIICJYSZOA-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)(CN)C2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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